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Abstract

Acute Myeloid Leukemia (AML) with Nucleophosmin 1 (NPM1) mutations is a distinct molecular
subtype of AML. While often associated with a favorable prognosis, relapse remains a
significant clinical challenge. Bleximenib (JNJ-75276617), a potent and selective small
molecule inhibitor of the menin-KMT2A (MLL1) interaction, has emerged as a promising
therapeutic agent for this patient population. This technical guide provides an in-depth overview
of the mechanism of action of Bleximenib, its preclinical efficacy, and the latest clinical trial
data in NPM1-mutant AML. Detailed experimental protocols and visualizations of key signaling
pathways and experimental workflows are included to support further research and drug
development efforts in this area.

Introduction to NPM1-mutant AML and the Menin-
KMT2A AXxis

Acute Myeloid Leukemia is a heterogeneous hematological malignancy characterized by the
clonal expansion of myeloid blasts in the bone marrow, blood, and other tissues.[1] Mutations
in the NPM1 gene are one of the most common genetic alterations in AML, occurring in
approximately 30% of de novo adult cases.[2][3] These mutations lead to the aberrant
cytoplasmic dislocation of the NPM1 protein (NPM1c), a key event in leukemogenesis.
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The interaction between the nuclear protein menin, encoded by the MEN1 gene, and the
histone methyltransferase KMT2A (also known as MLL1) is crucial for the regulation of gene
expression during normal hematopoiesis.[3][4] In NPM1-mutant AML, the menin-KMT2A
complex is hijacked to drive the expression of leukemogenic genes, including the HOX and
MEIS1 gene clusters, which are critical for the maintenance of the leukemic state.[2][3][5]
Disruption of the menin-KMT2A interaction has therefore become a compelling therapeutic
strategy for NPM1-mutant AML.[2][5]

Bleximenib: A Potent Inhibitor of the Menin-KMT2A
Interaction

Bleximenib is an orally bioavailable, potent, and selective inhibitor of the protein-protein
interaction between menin and KMT2A.[5][6] By binding to menin, Bleximenib disrupts the
formation of the menin-KMT2A complex on chromatin, leading to the downregulation of their
target genes.[5][6] This ultimately results in the induction of differentiation and apoptosis in
leukemic cells.[4]

Mechanism of Action

In NPM1-mutant AML, the aberrant cytoplasmic NPM1 mutant protein promotes the menin-
KMT2A interaction, leading to increased histone H3 lysine 79 (H3K79) methylation and the
transcriptional activation of genes such as MEIS1, FLT3, and HOX gene clusters.[5][6][7]
Bleximenib directly binds to menin, preventing its interaction with KMT2A. This leads to the
dissociation of the complex from the promoter regions of these target genes, a decrease in
H3K79 methylation, and subsequent transcriptional repression. The downregulation of these
key leukemogenic drivers induces myeloid differentiation and apoptosis of the AML cells.[4][5]

Bleximenib's disruption of the Menin-KMT2A interaction.

Preclinical Data
In Vitro Studies

Bleximenib has demonstrated potent anti-proliferative activity in NPM1-mutant AML cell lines.
[5] In the OCI-AML3 cell line, which harbors an NPM1 mutation, Bleximenib showed a half-

maximal inhibitory concentration (IC50) of 0.045 pM.[2] Treatment of NPM1-mutant AML cells
with Bleximenib leads to a dose-dependent induction of myeloid differentiation, as evidenced
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by the increased expression of cell surface markers such as CD11b and CD14, and induction
of apoptosis.[4][8]

] Bleximenib IC50
Cell Line Genotype Reference

(uM)

OCI-AML3 NPM1-mutant 0.045 [2]

Clinical Data

Bleximenib has been evaluated in several clinical trials, both as a monotherapy and in
combination with other anti-leukemic agents, in patients with relapsed/refractory (R/R) and
newly diagnosed (ND) AML harboring NPM1 mutations.

Monotherapy: The cAMeLot-1 Trial

The cAMeLot-1 study (NCT04811560) is a Phase 1/2 trial evaluating Bleximenib monotherapy
in patients with R/R acute leukemia, including those with NPM1 mutations.[9][10]

Patient
. . Treatmen ORR cCR Referenc
Trial Phase Populatio
(NPM1m) (NPM1m) e
n
Bleximenib
R/R Acute Monothera  47.6%
cAMelLot-1 /Il _ 33.3% [1][5]
Leukemia py (90/100 (overall)
mg BID)

ORR: Overall Response Rate, cCR: Composite Complete Remission (CR + CRh + CRIi), BID:
Twice daily

Combination Therapy

Bleximenib has shown promising results when combined with standard-of-care agents for
AML.
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In a Phase 1b study (NCT05453903), Bleximenib in combination with venetoclax and
azacitidine was evaluated in patients with R/R and ND AML.[11][12]

Patient
. ) Treatmen ORR cCR Referenc
Trial Phase Populatio
(NPM1m) (NPM1m) e
n
Bleximenib
+ 59%
NCT05453
903 Ib R/R AML Venetoclax  91.7% (overall [4][13]
+ R/R)
Azacitidine
Bleximenib
ND AML + 75%
NCT05453 _
903 Ib (unfit for Venetoclax  93.8% (overall [4][13]
IC) + ND)
Azacitidine

IC: Intensive Chemotherapy

The ALE1002 trial (NCT05453903) is a Phase 1b study assessing Bleximenib in combination
with the "7+3" intensive chemotherapy regimen (cytarabine and an anthracycline) in newly

diagnosed AML patients fit for intensive chemotherapy.[9][14]

Patient
. . Treatmen ORR cCR Referenc
Trial Phase Populatio
(NPM1m) (NPM1m) e
n
Bleximenib
ND AML (fit  + "7+3" 88%
ALE1002 Ib 100% [3]
for IC) Chemother (CR/CRh)
apy

CRh: Complete Remission with partial hematologic recovery

Experimental Protocols
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Cell Culture

e OCI-AMLS3 Cells: Culture in RPMI-1640 medium supplemented with 20% fetal bovine serum
(FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 pg/mL streptomycin. Maintain cells at
37°C in a humidified atmosphere of 5% CO2.

e MOLM-14 Cells: Culture in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-
glutamine, 100 U/mL penicillin, and 100 pg/mL streptomycin. Maintain cells at 37°C in a
humidified atmosphere of 5% CO2.

Cell Viability Assay (AlamarBlue Assay)

Seed AML cells Add serial dilutions Measure fluorescence
@—VCH 96 well plate b—»[ of Bleximenib }—»Encubate for 72 hours HGGG AlamarBlue reagent H Incubate for 4 hnura—bga 560 nm, Em: 590 an—»[ca\cu\ate 1C50 va\ues}—»@

Click to download full resolution via product page

Workflow for determining cell viability using the AlamarBlue assay.

e Seed NPM1-mutant AML cells (e.g., OCI-AML3) in a 96-well plate at a density of 1 x 10"4
cells/well.

o Treat cells with a serial dilution of Bleximenib (e.g., 0.001 to 10 uM) or DMSO as a vehicle
control.

 Incubate the plate for 72 hours at 37°C and 5% CO2.
o Add AlamarBlue reagent (10% of the culture volume) to each well.
e Incubate for 4 hours at 37°C, protected from light.

e Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a
microplate reader.

» Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell
viability against the log concentration of Bleximenib.

Apoptosis Assay (Annexin V/PI Staining)
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Treat AML cells Harvest and wash cells Resuspend in Add Annexin V-FITC Incubate at room temperature Analyze by Quantify apoptotic
with Bleximenib Annexin V Binding Buffer and Propidium lodide in the dark flow cytometry cell population
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Workflow for assessing apoptosis via Annexin V/PI staining.

e Treat NPM1-mutant AML cells with desired concentrations of Bleximenib or DMSO for 48-72
hours.

e Harvest cells and wash twice with cold PBS.

e Resuspend cells in 1X Annexin V Binding Buffer.

e Add Annexin V-FITC and Propidium lodide (PI) to the cell suspension.
e Incubate for 15 minutes at room temperature in the dark.

e Analyze the cells by flow cytometry within one hour.

e Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin
V+/Pl+), and live (Annexin V-/PI-) cells.

Chromatin Immunoprecipitation (ChiP)-gPCR

o Cross-link proteins to DNA by treating cells with 1% formaldehyde.

e Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
e Immunoprecipitate the chromatin with an anti-menin antibody or a control 1gG.

o Reverse the cross-links and purify the immunoprecipitated DNA.

o Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target
genes (e.g., MEIS1, HOXA9).

e Quantify the enrichment of menin at the target gene promoters relative to the IgG control.
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Gene Expression Analysis (NanoString nCounter)

¢ |solate total RNA from Bleximenib-treated and control AML cells.

» Hybridize the RNA with a custom CodeSet of probes targeting genes in the menin-KMT2A
pathway and differentiation markers.

e Process the hybridized samples on the NanoString nCounter Prep Station and Digital
Analyzer.

o Normalize the raw data to housekeeping genes.

e Analyze the differential gene expression between Bleximenib-treated and control samples.

Conclusion

Bleximenib represents a promising targeted therapy for patients with NPM1-mutant AML. Its
ability to disrupt the key menin-KMT2A interaction leads to the suppression of a critical
leukemogenic program, resulting in differentiation and apoptosis of AML cells. Preclinical and
clinical data have demonstrated the potent anti-leukemic activity of Bleximenib, both as a
monotherapy and in combination with existing AML therapies. The favorable response rates
observed in clinical trials, particularly in the relapsed/refractory setting, highlight the potential of
Bleximenib to address a significant unmet medical need. Further investigation in ongoing and
future clinical trials will be crucial to fully define the role of Bleximenib in the treatment
landscape of NPM1-mutant AML. The experimental protocols and conceptual frameworks
provided in this guide are intended to facilitate continued research and development in this
promising area of oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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